1,2-Dipalmitoyl-sn-glycerol

Catalog No.
S562809
CAS No.
30334-71-5
M.F
C35H68O5
M. Wt
568.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dipalmitoyl-sn-glycerol

CAS Number

30334-71-5

Product Name

1,2-Dipalmitoyl-sn-glycerol

IUPAC Name

(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate

Molecular Formula

C35H68O5

Molecular Weight

568.9 g/mol

InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3

InChI Key

JEJLGIQLPYYGEE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC

Synonyms

Hexadecanoic Acid 1,1’-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] Ester; (S)-(-)-1,2-Dipalmitin; (S)-1-(Hydroxymethyl)ethane-1,2-diyl Dipalmitate; 1,2-Di-O-palmitoyl-sn-glycerol; L-1,2-Dipalmitin; NSC 269964; sn-1,2-Dipalmitin;

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCC

1.2-Dipalmitoyl-sn-glycerol (1,2-DPG) is a type of molecule known as a diacylglycerol (DAG). DAGs are signaling molecules found within cells and play various roles in cellular processes .

Here are some specific scientific research applications of 1,2-DPG:

Protein Kinase C (PKC) Activation:

One of the key functions of 1,2-DPG is its ability to activate an enzyme called protein kinase C (PKC). PKC plays a crucial role in various cellular processes, including cell growth, differentiation, and survival . Studies have shown that 1,2-DPG can activate PKC by binding to its specific regulatory domain . This activation can lead to downstream effects on various cellular pathways depending on the specific cell type and context .

1,2-Dipalmitoyl-sn-glycerol is a specific type of diacylglycerol characterized by the presence of two palmitic acid chains attached at the sn-1 and sn-2 positions of the glycerol backbone. Its chemical formula is C35H68O5, and it has a molecular weight of approximately 568.91 g/mol. This compound is notable for its role in various biochemical processes, particularly in cell signaling and membrane dynamics .

1,2-DPG acts as a second messenger in cellular signaling pathways []. It is produced by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C enzymes []. 1,2-DPG then activates protein kinase C (PKC), an enzyme involved in various cellular processes like cell proliferation, differentiation, and survival []. Additionally, 1,2-DPG has been shown to promote the growth of some Frankia bacteria, possibly by acting as a signaling molecule or a source of energy [].

, primarily involving acyl migration. This process can lead to the formation of 1,3-dipalmitoyl-sn-glycerol, which occurs under different conditions such as in the presence of lecithin or in neat states. The acyl migration is significant as it can affect the biological activity and functional properties of the compound .

Additionally, 1,2-dipalmitoyl-sn-glycerol acts as a weak activator of protein kinase C (PKC), which is crucial for various cellular signaling pathways. This activation can influence numerous physiological processes, including cell growth and differentiation .

The biological activity of 1,2-dipalmitoyl-sn-glycerol is primarily linked to its role as a signaling molecule. It has been shown to activate protein kinase C, which plays a pivotal role in transducing signals from hormones and growth factors. This activation can lead to downstream effects such as changes in gene expression and cellular metabolism . Furthermore, its structural properties allow it to integrate into lipid bilayers, influencing membrane fluidity and function.

1,2-Dipalmitoyl-sn-glycerol can be synthesized through various methods:

  • Chemical Synthesis: This involves the esterification of glycerol with palmitic acid using acid catalysts.
  • Enzymatic Synthesis: Lipases can be employed to catalyze the reaction between glycerol and palmitic acid in controlled environments, allowing for more specificity and potentially higher yields.
  • Extraction from Natural Sources: It can also be isolated from natural sources where it occurs as part of complex lipids.

Each method has its advantages and disadvantages regarding yield, purity, and environmental impact .

1,2-Dipalmitoyl-sn-glycerol finds applications in several fields:

  • Biochemical Research: It serves as a standard in mass spectrometry for brain sample analysis due to its well-characterized properties.
  • Pharmaceuticals: Its role as a signaling molecule makes it a candidate for studying drug mechanisms that target protein kinase C pathways.
  • Food Industry: As a food additive, it may be used for its emulsifying properties.

Studies have explored the interactions of 1,2-dipalmitoyl-sn-glycerol with various proteins and cell membranes. Its ability to modulate membrane dynamics makes it an important compound in understanding lipid-protein interactions. For instance, research indicates that it can influence the behavior of membrane proteins involved in signal transduction pathways .

Several compounds share structural similarities with 1,2-dipalmitoyl-sn-glycerol. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
1,3-Dipalmitoyl-sn-glycerolPalmitic acid at sn-1 and sn-3More stable in certain environments; different biological activity
1,2-Dioleoyl-sn-glycerolContains oleic acid insteadMore fluid due to unsaturation; different signaling properties
1-Palmitoyl-2-linoleoyl-sn-glycerolMixed fatty acid compositionExhibits unique biological activities due to varied chain lengths

The uniqueness of 1,2-dipalmitoyl-sn-glycerol lies in its specific fatty acid composition and its role as a weak activator of protein kinase C compared to other diacylglycerols .

Physical Description

Solid

XLogP3

14

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

568.50667527 g/mol

Monoisotopic Mass

568.50667527 g/mol

Heavy Atom Count

40

Appearance

Assay:≥95%A crystalline solid

UNII

R7P33H2T7C

Other CAS

40290-32-2
30334-71-5

Wikipedia

1,2-dipalmitoyl-sn-glycerol

Use Classification

Lipids -> Glycerolipids [GL] -> Diradylglycerols [GL02] -> Diacylglycerols [GL0201]

Dates

Modify: 2023-08-15

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